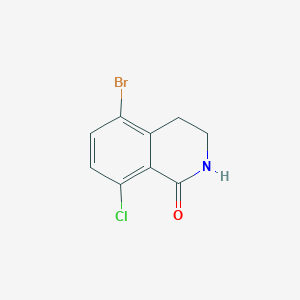

5-bromo-8-chloro-3,4-dihydroisoquinolin-1(2H)-one

Descripción

5-Bromo-8-chloro-3,4-dihydroisoquinolin-1(2H)-one is a halogen-substituted dihydroisoquinolinone derivative. The core scaffold of 3,4-dihydroisoquinolin-1(2H)-one is a privileged structure in medicinal chemistry, frequently employed in the design of bioactive molecules due to its conformational rigidity and ability to mimic steroid A,B-rings . The bromo and chloro substituents at positions 5 and 8, respectively, introduce electronic and steric effects that may modulate biological activity, solubility, and target binding.

Propiedades

IUPAC Name |

5-bromo-8-chloro-3,4-dihydro-2H-isoquinolin-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrClNO/c10-6-1-2-7(11)8-5(6)3-4-12-9(8)13/h1-2H,3-4H2,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXDPHNQHIIYKBV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)C2=C(C=CC(=C21)Br)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.51 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1469749-00-5 | |

| Record name | 5-bromo-8-chloro-1,2,3,4-tetrahydroisoquinolin-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-8-chloro-3,4-dihydroisoquinolin-1(2H)-one typically involves the following steps:

Bromination and Chlorination: The starting material, isoquinolinone, undergoes bromination and chlorination reactions to introduce the bromine and chlorine atoms at the 5 and 8 positions, respectively.

Cyclization: The brominated and chlorinated intermediate is then subjected to cyclization under acidic or basic conditions to form the dihydroisoquinolinone ring.

Industrial Production Methods

Industrial production methods may involve optimized reaction conditions to maximize yield and purity. This could include the use of specific catalysts, solvents, and temperature control.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolinone derivatives, while substitution can produce various functionalized isoquinolinones.

Aplicaciones Científicas De Investigación

Chemistry

5-Bromo-8-chloro-3,4-dihydroisoquinolin-1(2H)-one serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical transformations, making it a valuable building block in organic synthesis.

Biology

This compound has been studied for its potential biological activities , particularly its antimicrobial and anticancer properties. The presence of bromine and chlorine substituents may enhance its interaction with biological targets.

Medicine

Research has indicated that this compound could be a candidate for drug development aimed at treating various diseases, including neurodegenerative disorders. Its mechanism of action involves interaction with specific molecular targets such as enzymes and receptors.

Industry

In industrial applications, this compound is utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for various applications in chemical manufacturing.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 16 |

| Escherichia coli | 32 |

| Pseudomonas aeruginosa | 64 |

Anticancer Activity

The compound has shown promising results in cytotoxicity assays against several cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 10 |

| HepG2 | 15 |

| A549 | 12 |

These results suggest that the compound can induce apoptosis and inhibit cell proliferation effectively.

Case Studies

Several studies have explored the efficacy of this compound:

- Neuroprotection in PC12 Cells : A study demonstrated that derivatives similar to this compound significantly reduced neuronal damage induced by glucocorticoids.

- Cytotoxicity Against MCF-7 Cells : Another study reported a dose-dependent decrease in cell viability when treated with this compound, indicating strong anticancer properties.

Mecanismo De Acción

The mechanism of action of 5-bromo-8-chloro-3,4-dihydroisoquinolin-1(2H)-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound may exert its effects by inhibiting or activating these targets, leading to changes in cellular processes.

Comparación Con Compuestos Similares

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs and their properties:

Key Observations:

Halogen Position and Electronic Effects: The 5-bromo substituent in 5-bromo-3,4-dihydroisoquinolin-1(2H)-one (CAS 1109230-25-2) enhances lipophilicity compared to the fluoro analog (C₉H₈FNO), which may improve membrane permeability but reduce solubility .

Biological Activity Trends: Methoxy and benzoyl-substituted dihydroisoquinolinones (e.g., compound 16g) exhibit nanomolar antiproliferative activity (GI₅₀ = 51 nM) and inhibit tubulin polymerization by binding competitively at the colchicine site . Halogenated analogs (e.g., bromo and chloro) may exhibit similar microtubule-disrupting activity, but their efficacy depends on substituent positioning. For example, 5-bromo substitution alone (CAS 1109230-25-2) is primarily used as a pharmaceutical intermediate, suggesting unoptimized activity without additional functional groups .

Synthetic Accessibility: Bromo-substituted dihydroisoquinolinones are synthesized via intramolecular cyclization or metal-catalyzed protocols . The target compound’s dual halogenation likely requires sequential halogenation steps, complicating regioselectivity and purity .

Physicochemical Properties

Notes:

- The higher molecular weight and density of the target compound compared to fluoro analogs suggest increased lipophilicity, which may enhance blood-brain barrier penetration but reduce aqueous solubility .

Actividad Biológica

5-Bromo-8-chloro-3,4-dihydroisoquinolin-1(2H)-one is a derivative of the dihydroisoquinolinone scaffold, which has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of bromine and chlorine substituents, which may enhance its interaction with biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

The biological activity of this compound can be attributed to its interactions with various molecular targets:

- Enzyme Inhibition : The compound has been investigated for its potential as an inhibitor of enzymes such as butyrylcholinesterase (BChE), which is relevant in the context of neurodegenerative diseases like Alzheimer's. Inhibitors of BChE can help increase acetylcholine levels in the brain, thereby improving cognitive function .

- Neuroprotective Effects : Research indicates that derivatives of the dihydroisoquinolinone scaffold exhibit neuroprotective properties. For instance, compounds with similar structures have shown protective effects against neurotoxicity induced by glucocorticoids in PC12 cells, a model for neuronal injury .

Biological Activity and Case Studies

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound.

Table 1: Summary of Biological Activities

Research Findings

- Neuroprotective Properties : A study demonstrated that compounds structurally related to this compound exhibited significant neuroprotective effects in PC12 cells exposed to corticosterone. The mechanism involved modulation of neurotrophic factors like BDNF and NGF, which are critical for neuronal survival and function .

- Anticholinesterase Activity : Compounds derived from the dihydroisoquinoline scaffold have been evaluated for their ability to inhibit BChE. The most promising derivatives displayed improved selectivity and potency compared to existing inhibitors, suggesting that modifications at specific positions can enhance efficacy against cholinesterase enzymes .

- Antifungal Activity : Recent findings indicate that certain derivatives possess antifungal properties against phytopathogens such as Pythium recalcitrans. The compound I23 showed notable efficacy with an EC50 value significantly lower than that of standard treatments .

Q & A

Q. Why do similar dihydroisoquinolinones show opposing trends in solubility and bioavailability?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.